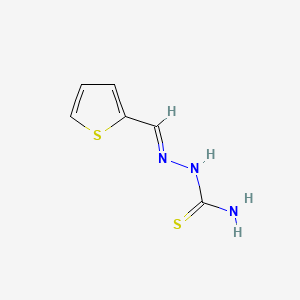

2-Formylthiophene thiosemicarbazone

Descripción general

Descripción

2-Formylthiophene thiosemicarbazone is a derivative of thiosemicarbazone, an organosulfur compound . Thiosemicarbazones are usually produced by condensation of a thiosemicarbazide with an aldehyde or ketone . They have been the subject of many studies in recent years due to their biological activities and pharmacological properties .

Synthesis Analysis

Thiosemicarbazones are synthesized by condensing a thiosemicarbazide with an aldehyde or ketone . In a study, 22 thiosemicarbazone derivatives were synthesized .Molecular Structure Analysis

The CSN3 core atoms of thiosemicarbazones are coplanar . The structure of this compound is yet to be fully elucidated.Chemical Reactions Analysis

Thiosemicarbazones have been demonstrated to be effective in both tetrahydropyranylation and 2-deoxygalactosylation reactions . They have also shown potential anti-cancer effects by targeting several biological processes, including DNA metabolism .Aplicaciones Científicas De Investigación

1. Antitumor Properties and DNA Synthesis Inhibition

2-Formylthiophene thiosemicarbazone has been studied for its antitumor properties. It has been found to inhibit DNA synthesis in mammalian cells, a process essential for cancer cell proliferation. For instance, α-(N)-heterocyclic thiosemicarbazones have been shown to possess antitumor properties through the inhibition of DNA synthesis, and this inhibitory action is likely due to iron coordination (Borges, Paniago, & Beraldo, 1997). Additionally, this compound derivatives have demonstrated significant antiamoebic and antitrichomonal activities, which further indicates their potential in cancer treatment (Bharti, Husain, Gonzalez Garza, Cruz-Vega, Castro-Garza, Mata-Cárdenas, Naqvi, & Azam, 2002).

2. Application in Metal Complex Synthesis and Characterization

Thiosemicarbazones, including this compound, are notable for their ability to form metal complexes. These complexes are important for various applications in inorganic and bioinorganic chemistry. A study by Cowley et al. (2003) details the synthesis and characterization of rhenium(III) complexes where 2-formylpyridine thiosemicarbazone acts as a ligand (Cowley, Dilworth, Donnelly, & Woollard-Shore, 2003). Additionally, palladium complexes with 2-formylpyridine thiosemicarbazone have been synthesized and studied for their spectral and catalytic properties, highlighting the versatility of thiosemicarbazones in coordination chemistry (Paul, Butcher, & Bhattacharya, 2015).

3. Ribonucleotide Reductase Inhibition

One of the key mechanisms by which this compound exerts its biological effects is through the inhibition of ribonucleotide reductase. This enzyme is crucial for DNA synthesis and repair, making its inhibition a potential strategy for cancer therapy. A study highlights the role of γ-(N)-heterocyclic carboxaldehyde thiosemicarbazones in inhibiting ribonucleotide reductase, suggesting a potential mechanism of action for this compound (Sartorelli, 1979).

4. Interaction with Biological Systems

The interaction of this compound with various biochemical systems has been explored to understand its behavior and potential therapeutic applications in vivo. Studies indicate that this compound can remove iron from ferritin to form stable complexes, suggesting its potential role in iron metabolism and as a therapeutic agent in diseases related to iron dysregulation (Antholine, Knight, Whelan, & Petering, 1977).

5. Antimicrobial and Antioxidant Activities

Thiosemicarbazones, including this compound, have been shown to exhibit antimicrobial and antioxidant activities. This broadens their potential application beyond anticancer therapy. A study by Meeran and Ravisankar (2020) discusses the synthesis of substituted thiosemicarbazones and their evaluation for antimicrobial and antioxidant activities (Meeran & Ravisankar, 2020).

Mecanismo De Acción

Target of Action

2-Formylthiophene thiosemicarbazone, also known as 2-(2-thienylmethylidene)hydrazine-1-carbothioamide, primarily targets cancer cells . It has shown potent cytotoxicity against various cancer cell lines, including MCF-7, SK-mel-2, and DU145 . The compound’s primary targets are likely to be proteins or enzymes that play a crucial role in the survival and proliferation of these cancer cells.

Mode of Action

The compound interacts with its targets, leading to changes that result in the death of the cancer cells . . This means that the compound triggers the production of reactive oxygen species (ROS) in the cancer cells, leading to cell death.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell survival and proliferation. The compound’s action results in the disruption of these pathways, leading to the death of the cancer cells . The exact pathways and their downstream effects are still under investigation.

Pharmacokinetics

Theoretical studies suggest that the bioavailability and bioactivity of this compound may be high . This means that the compound is likely to be well absorbed and distributed in the body, metabolized effectively, and excreted in a manner that allows it to maintain its anticancer activity.

Result of Action

The result of the action of this compound is the death of cancer cells . The compound has shown potent cytotoxicity against various cancer cell lines, indicating that it is effective in killing these cells . This cytotoxic effect is likely due to the compound’s interaction with its targets and the subsequent disruption of biochemical pathways essential for cell survival and proliferation.

Propiedades

IUPAC Name |

[(E)-thiophen-2-ylmethylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S2/c7-6(10)9-8-4-5-2-1-3-11-5/h1-4H,(H3,7,9,10)/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTKURSKMLATKI-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=N/NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5351-91-7 | |

| Record name | 2-Thiophenecarboxaldehyde, thiosemicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005351917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What information about the structure of 2-Formylthiophene thiosemicarbazone can be obtained from the research paper?

A1: The research paper focuses on elucidating the crystal and molecular structure of this compound []. This means the paper likely utilizes techniques like X-ray crystallography to determine the arrangement of atoms within the molecule and its crystal lattice. Information about bond lengths, bond angles, and the overall three-dimensional conformation of the molecule can be expected in the full text of the paper.

Q2: Why is understanding the crystal and molecular structure of this compound important?

A2: Determining the crystal and molecular structure of a compound like this compound is fundamentally important for several reasons. Firstly, it provides insights into the compound's physical and chemical properties []. This knowledge can be valuable for predicting or explaining its behavior in different environments, for example, its solubility in various solvents. Secondly, understanding the three-dimensional structure can be crucial for investigating its potential biological activity. The arrangement of atoms in space can dictate how the molecule interacts with biological targets, such as enzymes or receptors. This information can be invaluable for drug design and development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-aminobenzo[d]thiazole-7-carboxylate](/img/structure/B1366709.png)

![(1aR,2S,3aR,7aR,7bR)-2-Methoxy-6-phenylhexahydrooxireno[2',3':4,5]pyrano[3,2-d][1,3]dioxine](/img/structure/B1366712.png)

![cis-Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione](/img/structure/B1366716.png)

![4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1366718.png)